

Technical Monograph: 3-Chloro-3',4'-dimethoxybenzophenone

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Compound of Interest

Compound Name: 3-Chloro-3',4'-dimethoxybenzophenone

CAS No.: 116412-84-1

Cat. No.: B1586548

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Compound Class: Diaryl Ketones / Benzophenone Derivatives Primary Application: Pharmacophore Exploration & SAR Optimization[1]

Executive Summary

3-Chloro-3',4'-dimethoxybenzophenone (CAS: 116412-84-1) is a specialized organic intermediate primarily utilized in Structure-Activity Relationship (SAR) studies.[1] While often overshadowed by its regioisomer 4-chloro-3',4'-dimethoxybenzophenone (a key intermediate for the fungicide Dimethomorph), the 3-chloro variant serves as a critical probe for examining the steric and electronic effects of meta-halogenation in benzophenone-based bioactive scaffolds.[1]

This guide provides a definitive nomenclature reference, a validated synthetic protocol via Friedel-Crafts acylation, and a mechanistic breakdown of its utility in drug design.[1]

Nomenclature and Synonyms

Accurate identification is critical in this chemical space due to the high prevalence of positional isomers. The following table consolidates valid synonyms and identifiers for integration into LIMS (Laboratory Information Management Systems) and procurement databases.

Table 1: Chemical Identity & Synonyms[1][2][3]

Category	Identifier / Synonym	Context
Common Name	3-Chloro-3',4'-dimethoxybenzophenone	Standard Laboratory Usage
IUPAC Name	(3-Chlorophenyl)(3,4-dimethoxyphenyl)methanone	Formal Nomenclature
CAS Registry	116412-84-1	Unique Identifier (Exact Match)
Inversion Name	3,4-Dimethoxy-3'-chlorobenzophenone	Alternative naming priority
Substituent Notation	m-Chloro-3',4'-dimethoxybenzophenone	Describing meta substitution
CA Index Name	Methanone, (3-chlorophenyl)(3,4-dimethoxyphenyl)-	Chemical Abstracts Service
Isomeric Distinction	Not to be confused with:[1][2] [3] 4-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-83-0)	Critical Quality Attribute (CQA)

Chemical Architecture & Electronic Properties

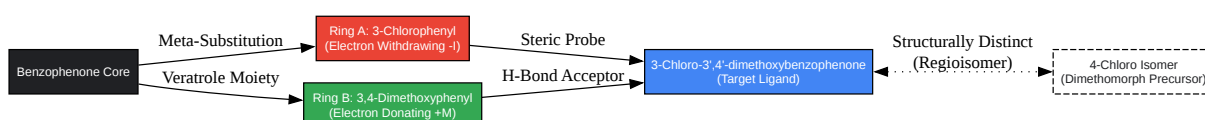
To understand the utility of this compound, one must analyze its electronic environment.[1] The benzophenone core acts as a linker, while the substituents drive interaction with biological targets.[1]

- Ring A (3-Chlorophenyl): The chlorine atom at the meta position exerts an electron-withdrawing inductive effect (-I) without the resonance donation (+R) typically seen in para substitution.[1] This alters the lipophilicity (LogP) and metabolic stability of the ring compared to the 4-chloro isomer.[1]

- Ring B (3,4-Dimethoxyphenyl): The veratrole moiety is electron-rich due to the strong electron-donating effect (+M) of the two methoxy groups.[1] This creates a "push-pull" electronic system across the carbonyl bridge.[1]

Visualization: Electronic "Push-Pull" Mechanism

The following diagram illustrates the electronic synthesis logic and the differentiation between the target compound and its isomer.



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Figure 1: Structural logic of the target compound. The meta-chloro substitution (Ring A) distinguishes this molecule from common agrochemical precursors, making it a specific tool for fine-tuning binding pocket fit.[1]

Validated Synthetic Protocol

Objective: Synthesis of **3-Chloro-3',4'-dimethoxybenzophenone** via Friedel-Crafts Acylation.

Rationale: The reaction utilizes 3-chlorobenzoyl chloride and 1,2-dimethoxybenzene (veratrole).[1] Veratrole is highly activated toward electrophilic aromatic substitution. The acylation will occur predominantly at the para position relative to one methoxy group (position 4 of the veratrole ring) to minimize steric hindrance, yielding the desired 3',4'-dimethoxy substitution pattern.[1]

Reagents & Materials[1][3][5][6]

- Substrate: 1,2-Dimethoxybenzene (Veratrole) [1.0 eq]
- Acylating Agent: 3-Chlorobenzoyl chloride [1.1 eq][1]
- Catalyst: Aluminum Chloride (AlCl₃), anhydrous [1.2 eq][1]

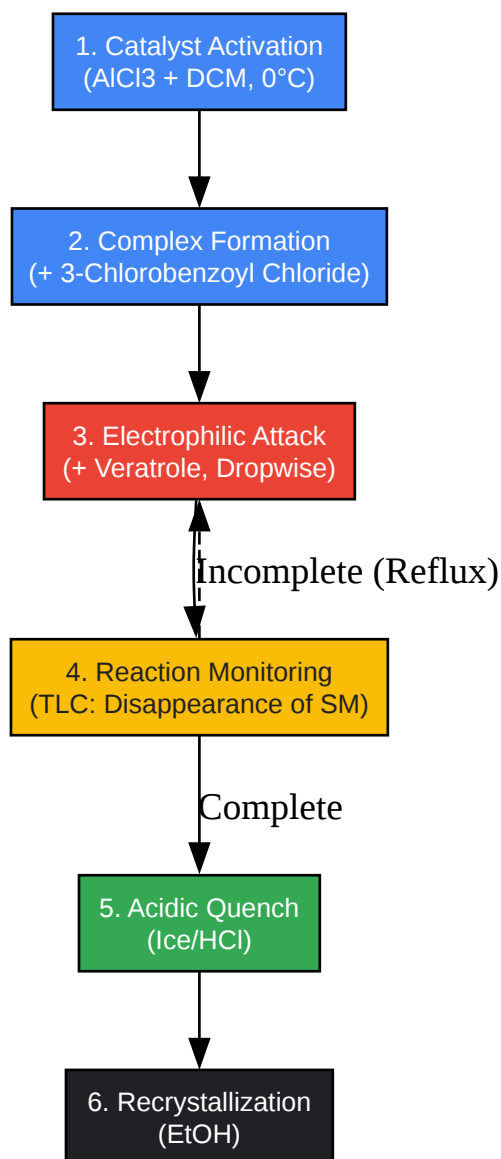
- Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
- Quench: 1N HCl / Crushed Ice

Step-by-Step Workflow

- Catalyst Activation:
 - In a flame-dried 3-neck round bottom flask equipped with a nitrogen inlet and reflux condenser, suspend anhydrous AlCl_3 (1.2 eq) in dry DCM at 0°C.
 - Critical Control Point: Ensure the system is strictly anhydrous to prevent catalyst deactivation.
- Acyl Chloride Addition:
 - Add 3-Chlorobenzoyl chloride (1.1 eq) dropwise to the suspension.[1] Stir for 15 minutes until the complex forms (solution often turns yellow/orange).
- Substrate Introduction:
 - Add 1,2-Dimethoxybenzene (1.0 eq) diluted in DCM dropwise over 30 minutes, maintaining the internal temperature below 5°C.
 - Mechanistic Note: Slow addition prevents poly-acylation and controls the exotherm.[1]
- Reaction & Monitoring:
 - Allow the mixture to warm to room temperature. If conversion is slow (monitored via TLC/HPLC), heat to reflux (40°C) for 2–4 hours.[1]
 - Endpoint: Disappearance of Veratrole.
- Quench & Workup:
 - Pour the reaction mixture slowly onto a slurry of crushed ice and 1N HCl.
 - Safety: Evolution of HCl gas; perform in a fume hood.

- Separate the organic layer. Extract the aqueous layer twice with DCM.
- Wash combined organics with Brine, dry over Na_2SO_4 , and concentrate in vacuo.[1]
- Purification:
 - Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.
 - Expected Yield: 75–85%.
 - Appearance: White to off-white crystalline solid.[1]

Workflow Diagram



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Figure 2: Friedel-Crafts acylation workflow for the regioselective synthesis of the target benzophenone.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized compound and differentiate it from the 4-chloro isomer, use the following spectroscopic markers:

- ¹H NMR (CDCl₃, 400 MHz):
 - Methoxy Groups: Two distinct singlets (or a very close doublet) around δ 3.90–3.98 ppm (6H total).[1]
 - Aromatic Region (Ring B): Look for the ABX system characteristic of the 3,4-dimethoxy ring (δ 6.9–7.5 ppm).[1]
 - Aromatic Region (Ring A - Critical): The meta-chloro substitution pattern is distinct.[1] Look for a singlet-like triplet (t, J~2Hz) for the proton at position 2 (between the ketone and Cl), which is deshielded by the carbonyl.[1]
 - Contrast: The para-chloro isomer would show a symmetric AA'BB' doublet system for Ring A.[1]
- Mass Spectrometry (ESI+):
 - [M+H]⁺: Calculated m/z \approx 277.06.[1]
 - Isotope Pattern: A distinct Chlorine pattern (M and M+2 in a 3:1 ratio) must be visible.[1]

Application Context: Why use the Meta Isomer?

In drug discovery, "chlorine scanning" is a standard technique.[1] If a lead compound containing the 4-chloro moiety (common in commercial fungicides like Dimethomorph) shows metabolic instability or poor solubility, researchers synthesize the 3-chloro (meta) analog.[1]

- Metabolic Blocking: The meta-Cl can block metabolic oxidation at the C3 position without extending the molecule's length as much as a para-substituent.[1]
- Sigma-Hole Interactions: The position of the halogen affects its ability to form halogen bonds with carbonyl backbone residues in target proteins.[1]
- Intellectual Property: Novel isomers are often synthesized to secure "markush structure" patent coverage around a bioactive core.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 116412-84-1. Retrieved from [\[Link\]](#)[1]
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text for the acylation mechanism described in Section 4).

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Sources

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- 2. (3-CHLORO-PHENYL)-(4-METHOXY-PHENYL)-METHANONE | 13389-51-0 [amp.chemicalbook.com]
- 3. 3,4-Dimethoxybenzophenone | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
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